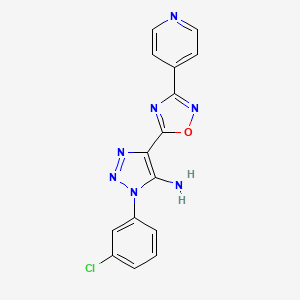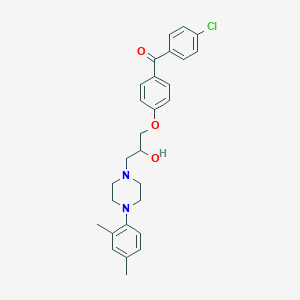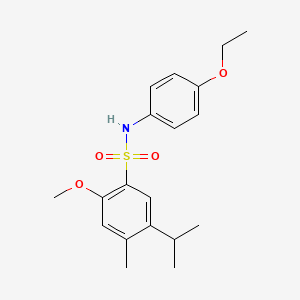
3,3-Difluoro-2-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Difluoro-2-phenylbutan-1-ol” is a chemical compound with the CAS Number: 2230806-81-0 . It has a molecular weight of 186.2 .
Chemical Reactions Analysis
As mentioned in the synthesis analysis, 3,3-difluoro-1,2-diarylcyclopropenes have been used as deoxyfluorination reagents for alcohols . The electronic nature of these reagents is critical for fluorination of monoalcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 186.2 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
3,3-Difluoro-2-phenylbutan-1-ol has been studied in various contexts due to its unique chemical structure. A study by Filyakova et al. (2017) focused on the synthesis of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes, which are closely related to this compound. They developed a method for synthesizing these compounds using a sodium nitrite/acetic acid system under mild conditions, highlighting the potential for creating complex fluorinated compounds for various applications (Filyakova et al., 2017).
Fragrance and Cosmetic Industry
This compound and its derivatives are also significant in the fragrance industry. Scognamiglio et al. (2012) reviewed the toxicologic and dermatologic aspects of 3-methyl-1-phenylbutan-2-ol, a compound structurally similar to this compound, when used as a fragrance ingredient. The study provides insights into the safe use of such compounds in fragrances and related products (Scognamiglio et al., 2012).
Photolysis and Stereochemistry
The compound's behavior under photolysis has been a subject of research. Coxon and Hii (1977) examined the stereochemistry of diastereoisomeric 2-methyl-1-phenylbut-3-en-1-ols, 3,4-epoxy-2-methyl-1-phenylbutan-1-ols, and 3,4-epoxy-2-methyl-1-phenylbutan-1-ones, closely related to this compound. Their findings provide valuable insights into the molecular behavior of such compounds under specific conditions (Coxon & Hii, 1977).
Battery Technology
In the context of battery technology, Kubota et al. (2012) investigated 1,1-difluoro-1-alkenes, which are structurally related to this compound, as electrolyte additives for lithium-ion batteries. This research demonstrates the potential use of fluorinated compounds in enhancing the performance of energy storage devices (Kubota et al., 2012).
Molecular Dynamics and Spectroscopy
Xia et al. (2018) conducted experimental and theoretical studies on the vibrational circular dichroism (VCD) spectrum of 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol. This study is relevant as it provides insights into the molecular dynamics of compounds similar to this compound, highlighting the importance of structural dynamics in understanding the spectroscopic behavior of such molecules (Xia et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3,3-difluoro-2-phenylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-10(11,12)9(7-13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBGEXIEKUHMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)C1=CC=CC=C1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)




![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)


![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)


